molecular formula C19H21NO3 B14706334 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid CAS No. 14921-73-4

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid

Katalognummer: B14706334
CAS-Nummer: 14921-73-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: PRELFWFBDYLXLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is an organic compound that features a benzoic acid core with a pentyloxyphenyl group and a methylideneamino linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid typically involves the condensation reaction between 4-(pentyloxy)benzaldehyde and 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction, followed by cooling and crystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Wirkmechanismus

The mechanism of action of 4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-{[4-(Methoxy)phenyl]methylidene}amino]benzoic acid
  • 4-[(E)-{[4-(Ethoxy)phenyl]methylidene}amino]benzoic acid
  • 4-[(E)-{[4-(Butoxy)phenyl]methylidene}amino]benzoic acid

Uniqueness

4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties such as solubility and hydrophobicity. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

14921-73-4

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

4-[(4-pentoxyphenyl)methylideneamino]benzoic acid

InChI

InChI=1S/C19H21NO3/c1-2-3-4-13-23-18-11-5-15(6-12-18)14-20-17-9-7-16(8-10-17)19(21)22/h5-12,14H,2-4,13H2,1H3,(H,21,22)

InChI-Schlüssel

PRELFWFBDYLXLQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.